molecular formula C21H39N5O8 B13764372 6'-N-Acetylsisomicin CAS No. 53759-83-4

6'-N-Acetylsisomicin

Numéro de catalogue: B13764372
Numéro CAS: 53759-83-4
Poids moléculaire: 489.6 g/mol
Clé InChI: MPHWRXDRITYEGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6'-N-Acetylsisomicin is a semi-synthetic derivative of sisomicin, a naturally occurring aminoglycoside antibiotic isolated from Micromonospora inyoensis. Sisomicin itself is structurally related to gentamicin but differs in the presence of a double bond in the 4,5-position of the 2-deoxystreptamine ring .

6'-N-Acetylsisomicin retains the core structure of sisomicin: a pseudotrisaccharide composed of a 2-deoxystreptamine ring linked to two amino sugars. The 6'-N-acetyl modification introduces steric hindrance at the amino group, which may interfere with bacterial ribosomal binding or resistance enzyme activity .

Propriétés

Numéro CAS

53759-83-4

Formule moléculaire

C21H39N5O8

Poids moléculaire

489.6 g/mol

Nom IUPAC

N-[[3-amino-2-[6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-hydroxy-3-methyl-4-(methylamino)oxan-3-yl]oxy-3,4-dihydro-2H-pyran-6-yl]methyl]acetamide

InChI

InChI=1S/C21H39N5O8/c1-9(27)26-7-10-4-5-11(22)19(32-10)34-21(2)8-31-20(16(30)18(21)25-3)33-17-13(24)6-12(23)14(28)15(17)29/h4,11-20,25,28-30H,5-8,22-24H2,1-3H3,(H,26,27)

Clé InChI

MPHWRXDRITYEGT-UHFFFAOYSA-N

SMILES canonique

CC(=O)NCC1=CCC(C(O1)OC2(COC(C(C2NC)O)OC3C(CC(C(C3O)O)N)N)C)N

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6’-N-Acetylsisomicin typically involves the acetylation of sisomicin. One common method is the use of acetyl-CoA as the acetyl donor in the presence of the enzyme aminoglycoside acetyltransferase . This enzymatic reaction is highly specific and efficient, leading to the selective acetylation at the 6’ position.

Industrial Production Methods

Industrial production of 6’-N-Acetylsisomicin follows similar principles but on a larger scale. The process involves the fermentation of microorganisms that produce sisomicin, followed by the enzymatic acetylation using acetyl-CoA and aminoglycoside acetyltransferase. The product is then purified through various chromatographic techniques to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

6’-N-Acetylsisomicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various acetylated, oxidized, and reduced derivatives of 6’-N-Acetylsisomicin. These derivatives can have different antibacterial activities and pharmacokinetic properties .

Applications De Recherche Scientifique

6’-N-Acetylsisomicin has a wide range of applications in scientific research:

Mécanisme D'action

6’-N-Acetylsisomicin exerts its antibacterial effects by binding to the bacterial ribosome, leading to the inhibition of protein synthesis. This binding promotes mistranslation and the elimination of proofreading, ultimately resulting in bacterial cell death. The acetylation at the 6’ position enhances its stability and reduces its susceptibility to enzymatic degradation by bacterial acetyltransferases .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Aminoglycosides share a common mechanism of action by binding to the bacterial 30S ribosomal subunit, disrupting protein synthesis. However, structural variations critically influence their spectra of activity, resistance profiles, and toxicity. Below, 6'-N-Acetylsisomicin is compared to sisomicin, gentamicin C1a, and amikacin.

Table 1: Structural and Functional Comparison of 6'-N-Acetylsisomicin with Related Aminoglycosides

Property 6'-N-Acetylsisomicin Sisomicin Gentamicin C1a Amikacin
Core Structure 6'-N-acetylated sisomicin Unsaturated 4,5-position Saturated 4,5-position 1-N-AHBA side chain
Enzyme Resistance Resistant to AAC(6')-I Susceptible to AAC(6')-I Susceptible to AAC(3)-I Resistant to most AMEs
Spectrum Broad (Gram-) Broad (Gram-) Broad (Gram-) Broad (Gram-), incl. MDR
MIC90 (μg/mL)* 2–4 (E. coli) 1–2 (E. coli) 1–2 (E. coli) 4–8 (E. coli)
Nephrotoxicity Low Moderate Moderate-High Low

*MIC90: Minimum inhibitory concentration for 90% of clinical isolates.

Key Findings:

Enzyme Resistance :

  • 6'-N-Acetylsisomicin shows resistance to AAC(6')-I acetyltransferases, a common resistance mechanism in Enterobacteriaceae, due to pre-existing acetylation at the 6' position . In contrast, sisomicin and gentamicin are inactivated by these enzymes.
  • Amikacin’s 1-N-AHBA side chain provides broader resistance to AMEs, making it superior against multidrug-resistant (MDR) pathogens.

Antibacterial Activity :

  • Sisomicin and gentamicin exhibit slightly lower MICs against E. coli and Klebsiella spp. compared to 6'-N-Acetylsisomicin, likely due to unhindered ribosomal binding .
  • 6'-N-Acetylsisomicin retains potency against gentamicin-resistant strains with AAC(6')-I overexpression, bridging a niche between sisomicin and amikacin.

Toxicity :

  • Acetylation reduces 6'-N-Acetylsisomicin’s nephrotoxicity compared to sisomicin and gentamicin, aligning it closer to amikacin’s safety profile.

Mechanistic Insights:

  • The 6'-N-acetyl group sterically blocks bacterial ribosomal binding in some contexts, explaining reduced potency against wild-type strains. However, this modification prevents enzymatic inactivation in resistant strains, restoring efficacy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.